
3-Hydroxynortriptyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxynortriptyline is a metabolite of nortriptyline, a tricyclic antidepressant. It is formed through the hydroxylation of nortriptyline and plays a role in the pharmacological activity of the parent compound. This compound is of interest due to its potential therapeutic effects and its role in the metabolism of nortriptyline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxynortriptyline can be synthesized through the hydroxylation of nortriptyline. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the nortriptyline molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of biocatalysts or chemical catalysts to enhance the efficiency of the hydroxylation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxynortriptyline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of further hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydroxynortriptyline has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of nortriptyline.
Biology: The compound is studied for its effects on biological systems, particularly its role in the metabolism of antidepressants.
Medicine: Research on this compound focuses on its potential therapeutic effects and its role in the pharmacokinetics of nortriptyline.
Industry: It is used in the pharmaceutical industry for the development and testing of antidepressant medications.
Wirkmechanismus
3-Hydroxynortriptyline exerts its effects by interacting with specific molecular targets and pathways in the body. It is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, nortriptyline. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nortriptyline: The parent compound of 3-Hydroxynortriptyline, used as a tricyclic antidepressant.
Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline.
Protriptyline: A tricyclic antidepressant with a similar chemical structure and pharmacological profile.
Uniqueness
This compound is unique due to its specific hydroxylation at the third position, which distinguishes it from other metabolites of nortriptyline. This hydroxylation can influence its pharmacological activity and its role in the metabolism of nortriptyline.
Eigenschaften
Molekularformel |
C19H21NO |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7- |
InChI-Schlüssel |
DXTZQTSIXRYNQV-WSVATBPTSA-N |
Isomerische SMILES |
CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
Kanonische SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


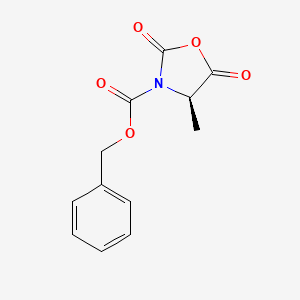
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)

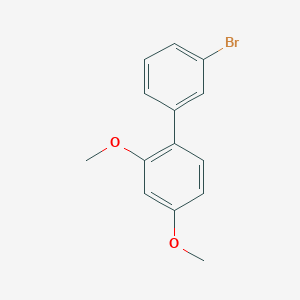
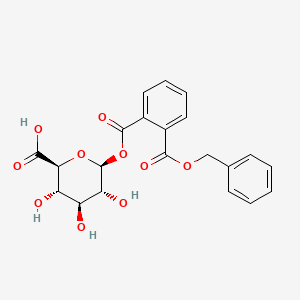
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
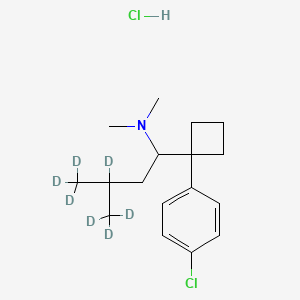
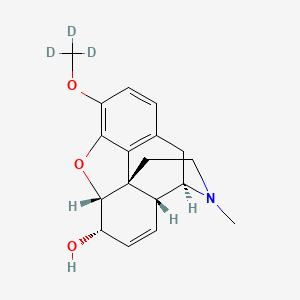

![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)
